2,3-Diphenyl-1H-azirine
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Overview
Description
2,3-Diphenyl-1H-azirine is a heterocyclic compound characterized by a three-membered ring containing one nitrogen atom and two phenyl groups attached to the carbon atoms. This compound is known for its high ring strain and reactivity, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Neber Rearrangement: This classical method involves the rearrangement of oximes to form azirines.
Decomposition of Vinyl Azides: Thermolysis or photolysis of vinyl azides can lead to the formation of azirines.
Ring Contraction of Isoxazoles: Isoxazole derivatives can undergo ring contraction to yield azirines.
Oxidative Cyclization of Enamine Derivatives: Enamine derivatives can be cyclized oxidatively to form azirines.
Radical Addition/Cyclization of Alkynes: Alkynes can undergo radical addition and subsequent cyclization to form azirines.
Industrial Production Methods
While specific industrial production methods for 2,3-Diphenyl-1H-azirine are not extensively documented, the above synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Azirines can undergo oxidation to form oxazoles or other oxygen-containing heterocycles.
Reduction: Reduction of azirines can lead to the formation of aziridines.
Substitution: Azirines can participate in nucleophilic substitution reactions, where the nitrogen atom can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Peroxides, oxygen, or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Hydrogenation catalysts or metal hydrides can be employed for reduction reactions.
Nucleophiles: Various nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
Oxidation: Oxazoles and other oxygen-containing heterocycles.
Reduction: Aziridines.
Substitution: Substituted azirines with nucleophilic groups attached to the nitrogen atom.
Scientific Research Applications
2,3-Diphenyl-1H-azirine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-1H-azirine involves its high ring strain and electrophilic nature, which make it a powerful Michael acceptor. It can covalently bind to nucleophilic sites, such as cysteine or lysine residues in proteins, leading to the formation of stable adducts . This reactivity is exploited in bioconjugation and other chemical modifications.
Comparison with Similar Compounds
2,3-Diphenyl-1H-azirine is unique due to its specific substitution pattern and reactivity. Similar compounds include:
2H-Azirine-2-carboxylic acids: These compounds have a carboxylic acid group attached to the azirine ring and exhibit different reactivity and biological activity.
Aziridines: These are saturated analogs of azirines and are less reactive due to the absence of the double bond.
Isoxazoles: These five-membered ring compounds can be precursors to azirines through ring contraction reactions.
Properties
Molecular Formula |
C14H11N |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2,3-diphenyl-1H-azirine |
InChI |
InChI=1S/C14H11N/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,15H |
InChI Key |
HWWJZXPXOQYABR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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